N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
CAS No.: 99063-88-4
Cat. No.: VC21379809
Molecular Formula: C9H15N3O2S
Molecular Weight: 229.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99063-88-4 |
|---|---|
| Molecular Formula | C9H15N3O2S |
| Molecular Weight | 229.3g/mol |
| IUPAC Name | 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-butylacetamide |
| Standard InChI | InChI=1S/C9H15N3O2S/c1-2-3-4-11-7(13)5-6-8(14)12-9(10)15-6/h6H,2-5H2,1H3,(H,11,13)(H2,10,12,14) |
| Standard InChI Key | FFBPHMIUFVJBOZ-UHFFFAOYSA-N |
| SMILES | CCCCNC(=O)CC1C(=O)N=C(S1)N |
| Canonical SMILES | CCCCNC(=O)CC1C(=O)N=C(S1)N |
Introduction
Chemical Structure and Properties
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide belongs to the broader class of 2-imino-4-oxo-1,3-thiazolidin derivatives. Its structure features a five-membered thiazolidine ring containing sulfur and nitrogen atoms, with an imino group at position 2, a carbonyl group at position 4, and an acetamide side chain with a butyl terminus at position 5.
Molecular Identifiers
The compound is characterized by the following identifiers:
| Property | Value |
|---|---|
| Chemical Name | N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
| Molecular Formula | C9H15N3O2S |
| SMILES Notation | CCCCNC(=O)CC1SC(=N)NC1=O |
| Vitas-M Lab ID | STK951277 |
| Structural Classification | 2-imino-4-thiazolidinone derivative |
Physicochemical Properties
Based on the structural features of this compound and related thiazolidinone derivatives, the following physicochemical properties can be inferred:
| Property | Characteristic |
|---|---|
| Appearance | Crystalline solid |
| Molecular Weight | 229.3 g/mol (calculated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 4 |
| Lipophilicity | Moderate (due to butyl chain) |
| Solubility | Limited water solubility, improved solubility in organic solvents |
Synthetic Approaches
General Synthetic Routes for 2-imino-4-thiazolidinones
Multiple synthetic pathways have been developed for the preparation of 2-imino-4-thiazolidinone derivatives, which can be adapted for the synthesis of N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide.
Thiourea-Based Synthesis
A common approach involves the reaction of thiourea with appropriate α-halo acids or acid derivatives:
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Reaction of α-bromo acetyl bromide with thiourea can yield 2-amino-4-thiazolidinone in 25% yield .
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For substituted derivatives, α-haloacids or acid chlorides can be condensed with thiourea in the presence of sodium acetate .
Maleimide Condensation
Another viable approach specifically for N-substituted derivatives involves:
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Condensation of N-substituted maleimides with thiourea derivatives to produce 4-thiazolidinones .
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When buffer solutions of N-ethylmaleimide and thiourea were left for 2 days at room temperature, N-ethyl-α-(2-imino-4-oxothiazolidin-5-yl)acetamide was obtained in 74% yield .
Proposed Synthesis of N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Based on the literature for similar compounds, the target molecule could be synthesized through:
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Reaction of N-butylmaleimide with thiourea under mild basic conditions
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Alternative approach involving chloroacetamide derivatives:
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Acylation of butylamine with chloroacetyl chloride
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Subsequent reaction with thiourea to form the thiazolidinone ring
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Biological Activities and Applications
Antimicrobial Properties
Thiazolidinone derivatives have demonstrated significant antimicrobial activities against various pathogens:
| Pathogen Type | Activity Level | Target Organisms |
|---|---|---|
| Gram-positive bacteria | Moderate to High | Staphylococcus aureus, Bacillus subtilis |
| Gram-negative bacteria | Moderate | Escherichia coli, Klebsiella pneumonia |
| Fungi | Variable | Candida albicans, Aspergillus niger |
Several studies have shown that 2-imino-4-thiazolidinone derivatives exhibit antibacterial activities comparable to standard antibiotics in certain cases .
Anti-inflammatory Activity
Compounds in this class have demonstrated anti-inflammatory properties:
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Several derivatives containing the 2,4-dioxothiazolidin-5-ylidene structure exhibited anti-inflammatory activity comparable to indomethacin as the standard .
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The mechanism likely involves inhibition of inflammatory mediators or pathways.
Immunomodulatory Effects
2-Imino-thiazolidin-4-one derivatives have been identified as potent S1P1 receptor agonists:
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They can block the egress of T-lymphocytes from thymus and lymphoid organs
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These compounds hold promise for the oral treatment of autoimmune disorders .
Other Biological Activities
Additional potential applications include:
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Anticancer activity: Related derivatives have shown cytotoxicity against multiple cancer cell lines including MCF-7 (breast cancer), LNCaP (prostate carcinoma), and SW-480 (colon adenocarcinoma) .
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Antioxidant properties: Several 5-benzylidene-4-thiazolidinone derivatives have demonstrated dual activity as antioxidant agents and aldose reductase inhibitors .
Structure-Activity Relationships
Key Structural Features Affecting Activity
Based on studies of related compounds, the following structure-activity relationships can be inferred:
| Structural Feature | Effect on Activity |
|---|---|
| Imino group at C-2 | Essential for activity; contributes to hydrogen bonding |
| Carbonyl at C-4 | Critical for receptor interaction and biological activity |
| N-3 position | Most permissive locus for modification; influences solubility and bioavailability |
| C-5 position | Substitution affects potency and selectivity |
| Butyl chain | May enhance lipophilicity and membrane permeability |
Modification Strategies
Several approaches have been employed to optimize the activity of thiazolidinone derivatives:
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N-3 dipeptide modifications have shown improved activity and physiochemical properties in related compounds .
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Introduction of polar groups at specific positions enhances solubility while maintaining biological activity .
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The butyl chain in N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide potentially offers a balance between lipophilicity and water solubility.
Comparison with Related Compounds
Structural Analogs
The following table compares N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide with structurally related compounds:
| Compound | Key Structural Difference | Unique Features |
|---|---|---|
| 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide | Lacks butyl chain | Simpler structure, lower lipophilicity |
| N-ethyl-α-(2-imino-4-oxothiazolidin-5-yl)acetamide | Ethyl vs. butyl chain | Enhanced water solubility |
| 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | Contains trifluoromethyl group | Enhanced lipophilicity, potentially improved metabolic stability |
| 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-(1-piperidinyl)phenyl)acetamide | Contains piperidine moiety | Potentially improved bioavailability |
Activity Comparison
The relative activities of these related compounds provide insights into the potential effectiveness of N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Immunomodulatory Effect |
|---|---|---|---|
| N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide | Moderate (predicted) | Moderate (predicted) | Moderate (predicted) |
| N-ethyl-α-(2-imino-4-oxothiazolidin-5-yl)acetamide | Moderate | Not reported | Moderate |
| Dipeptide-modified 2-imino-thiazolidinones | Enhanced | Variable | Enhanced |
Current Research and Applications
Medicinal Chemistry Applications
Current research on 2-imino-4-thiazolidinone derivatives focuses on several therapeutic areas:
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Infection control: Development of novel antimicrobial agents to address growing resistance to conventional antibiotics.
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Metabolic disorders: Investigation of compounds with potential for treating diabetes and related metabolic conditions.
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Autoimmune diseases: Exploration of their potential as S1P1 receptor agonists for treating multiple sclerosis and other autoimmune disorders .
Structural Optimization Strategies
Ongoing research efforts aim to enhance the properties of these compounds through:
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Modification of the N-3 position with dipeptides or other functional groups to improve solubility and bioavailability .
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Introduction of specific substituents at the C-5 position to enhance potency and selectivity.
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Optimization of the aliphatic chain length to balance lipophilicity and water solubility.
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